molecular formula C11H14O8 B14709554 4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid CAS No. 13190-76-6

4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid

Cat. No.: B14709554
CAS No.: 13190-76-6
M. Wt: 274.22 g/mol
InChI Key: SMYLFRVBFUHHII-UHFFFAOYSA-N
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Description

4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid is an organic compound with the molecular formula C11H14O8. It is a derivative of cyclopentane, featuring two acetyloxy groups at positions 4 and 5, and two carboxylic acid groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diacetyloxycyclopentane-1,3-dicarboxylic acid typically involves the acetylation of cyclopentane-1,3-dicarboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-diacetyloxycyclopentane-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

CAS No.

13190-76-6

Molecular Formula

C11H14O8

Molecular Weight

274.22 g/mol

IUPAC Name

4,5-diacetyloxycyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C11H14O8/c1-4(12)18-8-6(10(14)15)3-7(11(16)17)9(8)19-5(2)13/h6-9H,3H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

SMYLFRVBFUHHII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(CC(C1OC(=O)C)C(=O)O)C(=O)O

Origin of Product

United States

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